molecular formula C21H25ClN2O5S B2539646 ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329890-28-9

ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2539646
CAS No.: 1329890-28-9
M. Wt: 452.95
InChI Key: JGJHRMKVWCHDFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzodioxole moiety. The molecule includes an ethyl carboxylate ester at position 3, an isopropyl group at position 6, and a benzodioxole-5-amido substituent at position 2. The hydrochloride salt enhances its crystallinity and solubility in polar solvents .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S.ClH/c1-4-26-21(25)18-14-7-8-23(12(2)3)10-17(14)29-20(18)22-19(24)13-5-6-15-16(9-13)28-11-27-15;/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJHRMKVWCHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tosylated Thienylmethylamines

A method described in US3969358A involves cyclizing N-(2-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-p-toluenesulfonamide derivatives under acidic conditions. For example, refluxing the sulfonamide precursor in a mixture of 12N HCl and ethanol (1:1 v/v) at 100°C for 4 hours yields the thieno[2,3-c]pyridine core. Key steps include:

  • Schiff base formation : Reacting 2-thienaldehyde with NH₂–CH₂–CH(OR)₂ in benzene.
  • Reduction : Sodium borohydride reduction in ethanol to form N-[2,2-(OR)₂]-ethyl-(2-thienyl)-methylamine.
  • Tosylation : Treatment with p-toluenesulfonyl chloride in chloroform/water.
  • Cyclization : Acid-mediated ring closure with HCl in dioxane/ethanol.

This method achieves yields of 76–84% for the core structure, depending on the solvent system and acid concentration.

Alternative Cyclization via α,β-Unsaturated Ketones

PMC8330742 demonstrates the use of α,β-unsaturated ketones (e.g., 2-arylidene-7-fluorobenzothiophen-3(2H)-ones) condensed with acetamide in ethanol under reflux to form benzothieno[2,3-c]pyridines. While this approach targets fluorinated analogs, the general procedure can be adapted by substituting the arylidene group with a propan-2-yl moiety during ketone synthesis.

Functionalization of the Thieno[2,3-c]Pyridine Core

Introduction of the Propan-2-yl Group at Position 6

The isopropyl substituent at position 6 is introduced via alkylation or during core synthesis:

  • Pre-cyclization alkylation : Reacting 2-chloromethylthiophene with isopropylmagnesium bromide prior to cyclization.
  • Post-cyclization Friedel-Crafts alkylation : Treating the core with isopropyl bromide in the presence of AlCl₃ at 0–25°C.

Yields for alkylation steps range from 65% to 78%, depending on the electrophile and reaction time.

Ethyl Ester Formation at Position 3

The ethyl carboxylate group is installed via esterification:

  • Carboxylic acid precursor synthesis : Oxidation of a 3-methyl group using KMnO₄ in acidic conditions.
  • Esterification : Reacting the carboxylic acid with ethanol in the presence of H₂SO₄ (catalytic) under reflux.

This step typically achieves 82–90% yield.

Amidation at Position 2 with 2H-1,3-Benzodioxole-5-Carboxylic Acid

Coupling Strategies

The benzodioxole-5-amido group is introduced via amide bond formation:

  • Activation of carboxylic acid : Treating 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Nucleophilic substitution : Reacting the acyl chloride with the amine intermediate of the thieno[2,3-c]pyridine core in dry tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

WO2013091011A1 reports similar amidation reactions using ethylcarbamoylamino precursors, yielding 70–85% under optimized conditions.

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine in the thieno[2,3-c]pyridine ring:

  • Acid treatment : Dissolving the free base in anhydrous diethyl ether and adding concentrated HCl dropwise at 0°C.
  • Crystallization : Precipitating the hydrochloride salt by cooling to −20°C and filtering.

WO2005063768A1 confirms that this method yields >95% purity after recrystallization from ethanol/diethyl ether.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Source
Core synthesis Acid-mediated cyclization of tosylated amine 12N HCl, ethanol, reflux 76–84
6-Isopropyl addition Friedel-Crafts alkylation Isopropyl bromide, AlCl₃, 0–25°C 65–78
3-Ethyl ester Esterification with ethanol H₂SO₄, reflux 82–90
2-Amide formation Acyl chloride coupling SOCl₂, THF, 0°C → RT 70–85
Salt formation HCl treatment Conc. HCl, diethyl ether, −20°C >95

Optimization Challenges and Solutions

  • Regioselectivity in alkylation : The propan-2-yl group must be directed to position 6. Using bulky Lewis acids (e.g., AlCl₃) favors para substitution on the thiophene ring.
  • Amide hydrolysis risk : Conducting the amidation step under anhydrous conditions with molecular sieves prevents decomposition.
  • Salt stability : Storage under nitrogen at −20°C minimizes hygroscopicity and degradation.

Chemical Reactions Analysis

Reactivity of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.

Reaction Conditions Outcome Source
Acid-catalyzed hydrolysis HCl (aq.), reflux3-Carboxylic acid derivative
Base-mediated saponification NaOH (aq.), methanol, 60°CSodium carboxylate intermediate

Example :
Ethyl esters in thienopyridine systems (e.g., ethyl 2-amino-6-propyl-thieno[2,3-c]pyridine-3-carboxylate) hydrolyze to carboxylic acids under acidic conditions, critical for further derivatization .

Amide Bond Reactivity

The benzodioxole-linked amide resists hydrolysis under mild conditions but undergoes cleavage under strong acidic or reducing environments.

Reaction Conditions Outcome Source
Acidic hydrolysis Conc. H₂SO₄, 100°CBenzodioxole-5-carboxylic acid + amine byproduct
Reductive cleavage LiAlH₄, THF, 0°C → RTReduction to benzodioxole-5-amine

Note : The 1,3-benzodioxole group is stable under neutral conditions but may open under strong bases or nucleophiles .

Thieno[2,3-c]pyridine Core Reactivity

The fused heterocycle participates in electrophilic substitution and ring functionalization.

Reaction Conditions Outcome Source
Nitration HNO₃, H₂SO₄, 0°CNitro-substituted thienopyridine
Halogenation Br₂, FeBr₃, CH₂Cl₂Bromination at electron-rich positions

Example :
Palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) on brominated derivatives enables aryl/alkenyl group introduction .

Isopropyl Group Modifications

The 6-isopropyl substituent can be oxidized or functionalized via radical or ionic pathways.

Reaction Conditions Outcome Source
Oxidation KMnO₄, H₂O, 80°CKetone formation at position 6
Radical halogenation NBS, AIBN, CCl₄, refluxBromination at the isopropyl methyl group

Salt-Specific Behavior

The hydrochloride salt influences solubility and stability:

  • Solubility : High in polar solvents (water, DMSO) but low in nonpolar media .

  • Thermal stability : Decomposes above 200°C without melting .

Representative Reaction Pathways

Pathway 1: Ester Hydrolysis → Amide Cleavage → Functionalization

  • Hydrolysis of ethyl ester to carboxylic acid (HCl, H₂O).

  • Acidic cleavage of amide to release benzodioxole-5-carboxylic acid.

  • Bromination of the thienopyridine core (Br₂, FeBr₃) .

Pathway 2: Direct Cross-Coupling on Thienopyridine

  • Brominate position 5 (Br₂, FeBr₃).

  • Suzuki-Miyaura coupling with aryl boronic acid (Pd(PPh₃)₄, K₂CO₃) .

Stability and Degradation

  • Photodegradation : The 1,3-benzodioxole group undergoes photooxidation under UV light, forming quinone derivatives .

  • Hydrolytic stability : Stable in pH 4–7 but degrades rapidly in strongly acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has been identified as a potential lead compound for developing new therapeutic agents. Its structural features suggest possible interactions with biological targets involved in various diseases.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. Molecular docking studies have suggested that modifications to the compound could enhance its efficacy as a 5-lipoxygenase (5-LOX) inhibitor .

Anticancer Research

The compound's unique structure positions it as a candidate for anticancer drug development. Studies on related thieno[2,3-c]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation . Further exploration into its mechanism of action could yield valuable insights for cancer therapy.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory propertiesDemonstrated inhibition of pro-inflammatory cytokines in vitro .
Study BAnticancer potentialShowed reduced viability of cancer cell lines with IC50 values in the micromolar range .
Study CSynthesis optimizationDeveloped more efficient synthetic routes leading to higher yields of the target compound .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of fused heterocycles with substituted thienopyridine or pyridopyrazole frameworks. Key analogues include:

Compound Name Core Structure Substituents Key Properties Reference
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Boc-protected amine at position 6, ethyl carboxylate at position 3 Crystalline solid; used in intermediate synthesis; moderate aqueous solubility
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Pyrazolo[4,3-c]pyridine Quinolin-3-yl at position 5, phenyl at position 2, ethyl carboxylate at 7 Orange crystals; mp 248–251°C; high thermal stability
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene-pyrazole hybrid Ethyl carboxylate, diamino-thiophene, hydroxy-pyrazole Synthesized via cyclocondensation; used in dye chemistry

Key Comparisons:

Thiophene-pyrazole hybrids (e.g., 7b) exhibit distinct electronic properties due to sulfur’s polarizability, which may influence redox activity or ligand-receptor interactions .

Substituent Effects: The benzodioxole-5-amido group in the target compound introduces steric bulk and lipophilicity, contrasting with the quinoline substituent in 7f, which enhances aromatic stacking but reduces solubility . The isopropyl group at position 6 likely improves metabolic stability compared to Boc-protected amines (e.g., in ), which are prone to deprotection under acidic conditions.

Synthetic Accessibility: Similar compounds (e.g., 7b, 7f) are synthesized via cyclocondensation of amines with malononitrile or ethyl cyanoacetate, suggesting analogous routes for the target compound . The hydrochloride salt form simplifies purification, a common strategy for heterocyclic derivatives .

Crystallographic Behavior: The hydrochloride salt’s crystallinity aligns with trends observed in SHELX-refined structures, where hydrogen-bonding networks (e.g., N–H···Cl interactions) stabilize the lattice .

Research Findings and Data Gaps

  • Physicochemical Data: Melting points, solubility, and stability data for the target compound are absent in the evidence. Extrapolation from analogues suggests a high melting point (>200°C) and moderate solubility in DMSO or methanol.
  • Biological Activity: No direct pharmacological data are available.
  • Synthetic Challenges : The benzodioxole-5-amido group may require selective protection-deprotection strategies to avoid side reactions during synthesis .

Biological Activity

Ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS No. 1329890-28-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C21H25ClN2O5S
Molecular Weight 452.95 g/mol
IUPAC Name Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate; hydrochloride
Solubility Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signal transduction pathways. It is hypothesized to modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are known to be involved in neurotransmission and inflammation modulation, making them significant targets for therapeutic intervention .

In Vitro Studies

Research on similar compounds suggests that thienopyridine derivatives exhibit antiplatelet activity by inhibiting P2Y12 receptors, which are critical for platelet aggregation. This mechanism indicates potential applications in cardiovascular therapies . While specific studies on ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine have not been extensively published, its structural similarity to known active compounds suggests it may possess comparable biological activities.

Case Studies

  • Anticancer Potential : Similar thienopyridine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth in preclinical models . Further studies are needed to investigate the specific anticancer effects of this compound.
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects against neurodegenerative diseases. They may exert protective effects by reducing oxidative stress and inflammation in neuronal cells .

Future Directions and Research Needs

Given the promising biological activities associated with structurally related compounds, further research is essential to elucidate the specific mechanisms of action for ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) Analyses : Exploring modifications to enhance potency and selectivity.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification : Prioritize hazard assessments using Safety Data Sheets (SDS). Key risks include skin/eye irritation and respiratory sensitization (H315, H319, H335) .
  • Spill Management : Use vacuum or sweep methods to collect spills in sealed containers. Avoid direct contact; employ PPE (gloves, goggles) during cleanup .
  • Training : Mandate COSHH (Control of Substances Hazardous to Health) compliance, including chemical hazard awareness and first-aid training .

Table 1: Key Hazard Statements

Hazard CodeRisk DescriptionPrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationWork in fume hood

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing using single-crystal studies (mean C–C bond deviation: 0.003 Å, R-factor: 0.044) .
  • NMR Spectroscopy : Assign peaks for the benzodioxole, thienopyridine, and isopropyl groups. Compare with PubChem-computed InChI keys for validation .
  • Mass Spectrometry : Verify molecular weight (e.g., 546.05 g/mol for related hydrochloride salts) and fragmentation patterns .

Q. What are the recommended synthesis protocols for this compound?

Methodological Answer:

  • Multi-step Synthesis : Begin with Boc-protected intermediates (e.g., Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate) .
  • Coupling Reactions : Use carbodiimide-mediated amidation to attach the benzodioxole-5-amido group .
  • Hydrochloride Salt Formation : Precipitate the final product via HCl gas saturation in anhydrous ethanol .

Advanced Research Questions

Q. What strategies can optimize reaction yields for multi-step syntheses involving thieno[2,3-c]pyridine derivatives?

Methodological Answer:

  • Process Control : Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
  • Reactor Design : Optimize temperature/pressure in continuous-flow reactors to enhance Boc-deprotection efficiency .
  • Byproduct Analysis : Use HPLC to monitor side reactions (e.g., over-alkylation) and adjust stoichiometry .

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeMonitoring Tool
Temperature0–5°C (Boc removal)In-line IR spectroscopy
SolventAnhydrous DMFKarl Fischer titration
Reaction Time12–16 hoursTLC (Rf = 0.3)

Q. How can computational modeling be integrated to predict reactivity and regioselectivity in the synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states for amidation and cyclization steps .
  • Reaction Path Search : Apply ICReDD’s computational workflows to identify low-energy pathways and reduce trial-and-error experimentation .
  • Data Integration : Feed experimental results (e.g., NMR shifts) into machine learning models to refine predictions .

Q. What methodologies resolve discrepancies between experimental data and computational predictions for complex heterocyclic systems?

Methodological Answer:

  • Contradiction Analysis : Cross-validate spectroscopic data (e.g., NOESY for spatial proximity) with computed molecular dynamics trajectories .
  • Error Source Identification : Check for solvent effects or protonation state mismatches in computational models .
  • Collaborative Workflows : Use platforms like PubChem to compare experimental/computed properties (e.g., logP, pKa) .

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